5-Bromosalicylaldehyde

Description

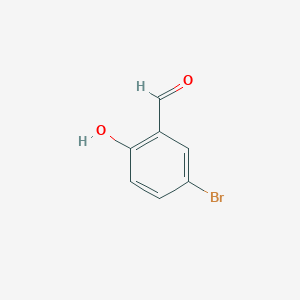

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKSTJKBKNCMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022165 | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-61-1 | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 5-bromo-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z65A0A8CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromosalicylaldehyde: A Comprehensive Technical Guide

CAS Number: 1761-61-1

This technical guide provides an in-depth overview of 5-Bromosalicylaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, spectral data, safety and handling procedures, and its applications in the synthesis of compounds with notable biological activity.

Core Properties of this compound

This compound is a brominated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a hydroxyl group ortho to the aldehyde functionality, allows for the formation of stable chelates with various metal ions, a property extensively utilized in coordination chemistry and materials science.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Appearance | White to slightly yellow or yellow-beige crystalline powder | [3] |

| Melting Point | 102-106 °C | |

| Boiling Point | 247.3 ± 20.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695), DMF | [3] |

| pKa | 7.60 ± 0.18 (Predicted) | [3] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2, providing reference points for analytical characterization.

| Spectroscopy | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | δ ~9.8 ppm (s, 1H, -CHO), δ ~11.0 ppm (s, 1H, -OH), aromatic protons in the range of δ 6.9-7.8 ppm. | [2][4][5] |

| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1650 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic), ~650 (C-Br stretch). | [6][7][8] |

| UV-Vis (λmax) | ~307 nm in ethanol. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and a common derivatization of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of salicylaldehyde (B1680747).[10]

Materials:

-

Salicylaldehyde

-

Liquid Bromine

-

Carbon Tetrachloride

-

Anhydrous Ethanol

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve salicylaldehyde in carbon tetrachloride.

-

Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution. The molar ratio of salicylaldehyde to bromine should be approximately 1:1.1.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Filter the resulting precipitate and wash it with anhydrous ethanol.

-

Recrystallize the crude product from anhydrous ethanol to yield pure this compound as a white to off-white crystalline solid.[10]

Synthesis of a this compound-derived Schiff Base

This compound is a common precursor for the synthesis of Schiff bases, which are known for their wide range of biological activities.[6][9][11][12][13][14] A general procedure for the synthesis of a Schiff base from this compound and a primary amine is as follows:

Materials:

-

This compound

-

A primary amine (e.g., β-alanine)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve an equimolar amount of the primary amine in ethanol.

-

Add the amine solution to the this compound solution.

-

Reflux the reaction mixture for approximately 4 hours.[9]

-

Upon cooling, the Schiff base product will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[9]

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow of this compound and its subsequent application in the creation of biologically active Schiff bases.

Biological Activity and Signaling Pathways

While there is limited direct evidence of this compound itself modulating specific cellular signaling pathways, its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant biological activities, including anticancer and antibacterial effects.[6][9][11]

The antiproliferative effects of these derivatives are often attributed to their ability to chelate metal ions, which can then interact with biological macromolecules. For instance, some Schiff base complexes have been shown to induce apoptosis in cancer cells. The exact mechanisms and the signaling pathways involved are areas of active research, but potential targets include pathways that regulate cell cycle, apoptosis, and cellular proliferation, such as the MAPK and PI3K/Akt pathways.[15][16][17][18] The lipophilicity and steric factors introduced by the 5-bromo-2-hydroxybenzylidene moiety can influence the cellular uptake and interaction of these compounds with their biological targets.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended PPE:

-

Safety glasses with side-shields or goggles.

-

Chemical-resistant gloves.

-

Lab coat.

-

Use in a fume hood to avoid inhalation of dust.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from strong oxidizing agents.

This guide serves as a comprehensive resource for the scientific community engaged in research and development involving this compound. The provided data and protocols are intended to facilitate its safe and effective use in advancing chemical and pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(1761-61-1) 1H NMR [m.chemicalbook.com]

- 5. 3,5-Dibromosalicylaldehyde(90-59-5) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound(1761-61-1) IR2 [m.chemicalbook.com]

- 8. This compound(1761-61-1) IR Spectrum [m.chemicalbook.com]

- 9. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101967112A - Synthesis method for bis(this compound) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 11. irjse.in [irjse.in]

- 12. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN104447398A - Synthesis and application of this compound 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]

- 15. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientificarchives.com [scientificarchives.com]

- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromosalicylaldehyde from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromosalicylaldehyde from salicylaldehyde (B1680747), a key intermediate in the development of various pharmaceutical compounds and other fine chemicals. This document details established experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a crucial building block in organic synthesis, primarily utilized in the preparation of Schiff bases and other complex molecules with potential biological activities. The introduction of a bromine atom onto the salicylaldehyde scaffold at the 5-position significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor in medicinal chemistry and materials science. This guide explores two distinct and effective methods for the synthesis of this compound, providing detailed procedural information and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Pathways

The synthesis of this compound from salicylaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl and aldehyde groups of salicylaldehyde direct the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent aldehyde group, the bromine atom is predominantly directed to the para position (position 5).

This guide details two primary methods for this transformation:

-

Method 1: Direct Bromination with Liquid Bromine

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the described synthetic methods.

Table 1: Reagent Quantities and Ratios

| Parameter | Method 1: Liquid Bromine | Method 2: N-Bromosuccinimide (NBS) |

| Starting Material | Salicylaldehyde | Salicylaldehyde |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent/Medium | Carbon Tetrachloride (CCl₄) and Ethanol | Concentrated Sulfuric Acid (H₂SO₄) |

| Molar Ratio (Salicylaldehyde:Brominating Agent) | 1 : 1.0 - 1.1 | 1 : 1.1 |

Table 2: Reaction Conditions and Yields

| Parameter | Method 1: Liquid Bromine | Method 2: N-Bromosuccinimide (NBS) |

| Temperature | 12°C | Room Temperature to 60°C |

| Reaction Time | 1.5 - 2 hours | 1.5 - 3 hours |

| Reported Yield | 76.9%[1] | High (specific yield not detailed in snippets) |

| Purification Method | Recrystallization from Ethanol | Simple workup (details not specified) |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₂[2][3] |

| Molecular Weight | 201.02 g/mol [2][3] |

| Appearance | White to slightly yellow crystalline powder[4] |

| Melting Point | 102-106 °C[2][5][6] |

| Solubility | Insoluble in water[4] |

Experimental Protocols

Method 1: Synthesis using Liquid Bromine in Carbon Tetrachloride

This protocol is adapted from a patented procedure and offers a reliable method for the synthesis of this compound.[1]

Materials:

-

Salicylaldehyde

-

Liquid Bromine

-

Carbon Tetrachloride (CCl₄)

-

Absolute Ethanol

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.2 mL of salicylaldehyde in 20 mL of absolute ethanol.

-

Cool the flask in an ice bath to 12°C.

-

Prepare a solution of 7.8 mL of liquid bromine in 60 mL of carbon tetrachloride and place it in the dropping funnel.

-

Slowly add the bromine solution dropwise to the stirred salicylaldehyde solution over a period of 30-60 minutes, maintaining the temperature at 12°C. A white precipitate will begin to form during the addition.

-

After the addition is complete, continue stirring the reaction mixture at a constant temperature for 1.5 hours.

-

Upon completion of the reaction, filter the white precipitate using a Buchner funnel.

-

Wash the collected solid three times with an equal volume of cold absolute ethanol.

-

Purify the crude product by recrystallization from absolute ethanol.

-

Dry the purified white crystals of this compound to a constant weight. The reported yield for this method is 76.9%.[1]

Method 2: Synthesis using N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid

This method is reported to be a simple, efficient, and high-yielding protocol for the bromination of deactivated aromatic compounds.

Materials:

-

Salicylaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Water bath

-

Ice

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde in a minimal amount of concentrated sulfuric acid with stirring.

-

To this solution, add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.

-

Stir the reaction mixture at room temperature for 30 minutes, and then heat it in a water bath at 60°C for 1.5 to 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Dry the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the general electrophilic aromatic substitution mechanism.

References

- 1. CN101967112A - Synthesis method for bis(this compound) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 2. This compound | CAS#:1761-61-1 | Chemsrc [chemsrc.com]

- 3. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 1761-61-1 [chemicalbook.com]

5-Bromosalicylaldehyde: A Core Component in Synthetic Chemistry and Drug Development

An In-depth Technical Guide for Researchers and Scientists

Introduction

5-Bromosalicylaldehyde is an organic compound that serves as a vital intermediate and building block in a multitude of synthetic processes.[1] Its unique molecular architecture, featuring a hydroxyl group, an aldehyde, and a bromine atom on a benzene (B151609) ring, makes it a versatile reagent.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its role in synthetic pathways, particularly in the development of novel therapeutic agents. Its applications are significant in the pharmaceutical, fragrance, and dye industries.[1]

Core Molecular and Physical Data

This compound, also known as 5-bromo-2-hydroxybenzaldehyde, is a crystalline solid at room temperature.[3][4] The presence of the bromine atom significantly influences its reactivity and has been shown to enhance the biological activity of its derivatives.[2][5]

Quantitative Data Summary

A compilation of the key quantitative properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂ | [3][6][7] |

| Molecular Weight | 201.02 g/mol | [6][8][9] |

| IUPAC Name | 5-bromo-2-hydroxybenzaldehyde | [6] |

| CAS Number | 1761-61-1 | [8][9] |

| Melting Point | 102-106 °C | [3][9][10] |

| Boiling Point | 247.3 ± 20.0 °C (Predicted) | [3][10] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Insoluble in water | [3] |

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone reagent for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases and their metal complexes are subjects of intense research due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[11][12]

Experimental Protocol 1: Synthesis of a Schiff Base Ligand

This protocol details the synthesis of a Schiff base from this compound and an amine, a common procedure in the development of new ligands for metal complexes.[13]

Objective: To synthesize a Schiff base ligand via condensation of this compound with a primary amine (e.g., 4-hydroxybenzhydrazide).

Materials:

-

This compound (0.01 mol)

-

4-hydroxybenzhydrazide (B196067) (0.01 mol)

-

50% Aqueous Ethanol

Procedure:

-

Prepare a solution of this compound (0.01 mol) in 30 mL of 96% ethanol.[13]

-

In a separate flask, prepare a solution of 4-hydroxybenzhydrazide (0.01 mol) in 80 mL of 50% aqueous ethanol.[13]

-

Add the this compound solution to the hydrazide solution.[13]

-

Stir the resulting mixture for 30 minutes. A precipitate will form.[13]

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from ethanol to obtain the final Schiff base ligand.[13]

Experimental Protocol 2: Synthesis of Bis(this compound) Ethylenediimine

This protocol outlines the synthesis of a more complex Schiff base ligand by reacting this compound with a diamine.

Objective: To synthesize bis(this compound) ethylenediimine.

Materials:

-

This compound (4.02 g)

-

Anhydrous Ethylenediamine (B42938) (0.67 mL)

-

Anhydrous Ethanol (70 mL total)

-

Three-necked flask with an electric stirrer

-

Constant pressure dropping funnel

Procedure:

-

Add 4.02 g of this compound and 60 mL of anhydrous ethanol to a three-necked flask equipped with an electric stirrer.[14]

-

Heat the mixture to 50°C.[14]

-

In a constant pressure dropping funnel, combine 0.67 mL of anhydrous ethylenediamine and 10 mL of anhydrous ethanol.[14]

-

Slowly add the ethylenediamine solution dropwise to the heated this compound solution. The solution will turn yellow.[14]

-

Maintain the temperature at 50°C and continue stirring for 2 hours.[14]

-

After the reaction is complete, cool the mixture and collect the yellow powder by suction filtration.

-

Wash the product three times with an equal volume of anhydrous ethanol.[14]

-

Recrystallize the product from ethanol and dry to obtain the final crystalline product.[14]

Logical Workflow: Schiff Base Formation

The primary utility of this compound in drug development and materials science lies in its ability to readily form Schiff bases through condensation with primary amines. This reaction is a fundamental step in creating complex ligands capable of chelating metal ions, leading to compounds with diverse biological and chemical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. Gallium (III) Complexes with this compound Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. scbt.com [scbt.com]

- 9. This compound 98 1761-61-1 [sigmaaldrich.com]

- 10. This compound | CAS#:1761-61-1 | Chemsrc [chemsrc.com]

- 11. CN104447398A - Synthesis and application of this compound 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]

- 12. irjse.in [irjse.in]

- 13. mdpi.com [mdpi.com]

- 14. CN101967112A - Synthesis method for bis(this compound) thylenediamine synthetic iron - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromosalicylaldehyde (CAS No: 1761-61-1), a key intermediate in organic and medicinal chemistry. The information presented is intended to support laboratory research and development activities by providing key physicochemical data, detailed experimental protocols, and visual workflows.

Core Properties of this compound

This compound, with the chemical formula C₇H₅BrO₂, is a derivative of salicylaldehyde.[1] It typically appears as a slightly yellow to yellow-beige crystalline powder.[1][2] This compound is a valuable building block in organic synthesis, particularly for the preparation of Schiff bases, metal complexes, and various heterocyclic compounds.[3][4][5] Its reactivity is characterized by the presence of hydroxyl, aldehyde, and bromo functional groups on the benzene (B151609) ring.[6]

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions. It is characterized by low aqueous solubility and good solubility in common organic solvents.[7][8]

| Solvent | Solubility | Reference |

| Water | Insoluble[2][8][9] | 0.1 g/L (experimental)[1][2] |

| Common Organic Solvents | Soluble | [8] |

Stability and Storage

Understanding the stability of this compound is essential for its proper handling, storage, and application in synthesis to ensure reproducibility and prevent degradation. The compound is generally stable under normal conditions but is sensitive to air.[2][7]

| Parameter | Description | Reference |

| General Stability | Stable under normal, recommended storage conditions. | [7] |

| Sensitivity | Air sensitive.[2][7][10] | |

| Storage Conditions | Keep in a dry, cool, and well-ventilated place.[7][11] Keep container tightly closed and sealed in dry conditions.[2] | |

| Incompatible Materials | Strong oxidizing agents. | [7] |

| Thermal Decomposition | Can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[7] | |

| Shelf Life | If a retest or expiration date is not provided on the Certificate of Analysis, suitable stability data to determine a shelf life is not established. It is recommended to handle the product as per the defined conditions and inspect it routinely. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

4.1. Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the bromination of 2-hydroxy-benzaldehyde.

-

Reaction: Bromination of 2-hydroxy-benzaldehyde.

-

Reagents: 2-hydroxy-benzaldehyde, Bromine (Br₂).

-

Solvent: Carbon disulfide (CS₂).

-

Procedure:

-

Dissolve 2-hydroxy-benzaldehyde in carbon disulfide.

-

Slowly add Bromine (Br₂) to the solution.

-

Maintain the reaction temperature at 50 °C.[1]

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, quench the reaction and isolate the crude product.

-

Purify the product, for instance, by recrystallization, to obtain 5-Bromo-2-hydroxybenzaldehyde.[1]

-

4.2. Synthesis of a Schiff Base Ligand

This protocol outlines the synthesis of a Schiff base from this compound, a reaction that is widely reported.[3][4][5]

-

Objective: To synthesize a Schiff base via condensation reaction.

-

Materials:

-

This compound

-

A primary amine (e.g., 4-hydroxybenzhydrazide)[3]

-

Ethanol (B145695) (96%)[3]

-

Aqueous ethanol (50%)[3]

-

-

Procedure:

-

Prepare a solution of this compound (1 equivalent) in 96% ethanol.[3]

-

In a separate flask, prepare a solution of the primary amine (1 equivalent) in 50% aqueous ethanol.[3]

-

Add the this compound solution to the amine solution.[3]

-

Stir the resulting mixture for approximately 30 minutes. A precipitate should form.[3]

-

Isolate the crude product by filtration.

-

Purify the Schiff base product by recrystallization from ethanol.[3]

-

Mandatory Visualizations

5.1. Synthesis of Schiff Bases from this compound

The following diagram illustrates the general reaction pathway for the synthesis of a Schiff base from this compound and a primary amine.

Caption: General workflow for Schiff base synthesis.

5.2. Stability Assessment Workflow for this compound

This diagram outlines a logical workflow for assessing the stability of an air-sensitive compound like this compound under various conditions.

Caption: Logical workflow for stability assessment.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 1761-61-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% | Ottokemi™ [ottokemi.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. This compound | CAS#:1761-61-1 | Chemsrc [chemsrc.com]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound, CasNo.1761-61-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

An In-depth Technical Guide to the Spectral Data of 5-Bromosalicylaldehyde

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-bromosalicylaldehyde. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.87 | Singlet | - | Aldehyde proton (-CHO) |

| 7.80 | Doublet | 2.5 | Aromatic proton (H-6) |

| 7.65 | Doublet of doublets | 8.8, 2.5 | Aromatic proton (H-4) |

| 6.95 | Doublet | 8.8 | Aromatic proton (H-3) |

| 11.0 (approx.) | Broad Singlet | - | Hydroxyl proton (-OH) |

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | Aldehyde carbon (C=O) |

| 160.0 | Aromatic carbon (C-2, attached to -OH) |

| 140.1 | Aromatic carbon (C-4) |

| 125.5 | Aromatic carbon (C-6) |

| 121.5 | Aromatic carbon (C-1, attached to -CHO) |

| 120.0 | Aromatic carbon (C-3) |

| 110.0 | Aromatic carbon (C-5, attached to -Br) |

Table 3: IR Spectral Data of this compound [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2900-2800 | Weak | C-H stretch (aldehyde) |

| 1660-1680 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300-1000 | Strong | C-O stretch (phenol) |

| 850-550 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data of this compound [4]

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | Molecular ion [M]⁺ and [M+2]⁺ |

| 199/201 | Moderate | [M-H]⁺ |

| 171/173 | Moderate | [M-CHO]⁺ |

| 121 | Moderate | [M-Br]⁺ |

| 92 | Moderate | [M-Br-CHO]⁺ |

| 64 | High | [C₅H₄]⁺ |

| 63 | High | [C₅H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1.5 s

-

Decoupling: Proton broadband decoupling.

-

-

2.2 Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique.[5]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.[5]

-

-

Data Acquisition:

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 100°C for 2 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. This compound(1761-61-1) 13C NMR [m.chemicalbook.com]

- 2. This compound(1761-61-1) IR Spectrum [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. benchchem.com [benchchem.com]

5-Bromosalicylaldehyde: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromosalicylaldehyde, a versatile aromatic compound with significant applications in organic synthesis, medicinal chemistry, and materials science. This document details its chemical identity, properties, synthesis, and its role as a key building block for novel compounds with potential therapeutic applications.

Chemical Identity and Nomenclature

This compound is a substituted aromatic aldehyde. Its structure features a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl group. The most common and IUPAC-preferred name for this compound is 5-Bromo-2-hydroxybenzaldehyde . A comprehensive list of its synonyms and alternative names is provided in the table below, facilitating its identification across various chemical databases and commercial suppliers.

Table 1: Synonyms and Alternative Names for this compound

| Type of Name | Name |

| IUPAC Name | 5-Bromo-2-hydroxybenzaldehyde |

| Common Name | This compound |

| CAS Number | 1761-61-1[1][2] |

| Alternative Chemical Names | 2-Hydroxy-5-bromobenzaldehyde[3] |

| 4-Bromo-2-formylphenol | |

| Benzaldehyde, 5-bromo-2-hydroxy- | |

| Salicylaldehyde (B1680747), 5-bromo- | |

| Registry & Database IDs | NSC-7310 |

| NSC-9258 | |

| UNII-0Z65A0A8CE | |

| EINECS 217-167-2 | |

| MFCD00003330 |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. This section summarizes its key quantitative data.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂ | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Appearance | Slightly yellow to yellow-beige powder | |

| Melting Point | 102-106 °C | [4] |

| Boiling Point (Predicted) | 247.3 ± 20.0 °C | |

| Density (Predicted) | 1.737 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.60 ± 0.18 | |

| Water Solubility | Insoluble (0.1 g/L experimental) | |

| logP (Predicted) | 2.9 | |

| Infrared (IR) Spectrum | Available | [4] |

| ¹H NMR Spectrum | Available | |

| Mass Spectrum | Available |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a Schiff base, a common class of compounds with diverse applications.

Synthesis of this compound

This protocol is based on the bromination of salicylaldehyde.

Materials:

-

Salicylaldehyde (o-hydroxybenzaldehyde)

-

Liquid bromine

-

Carbon tetrachloride

-

Anhydrous ethanol (B145695)

-

Three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve salicylaldehyde in carbon tetrachloride.

-

Prepare a solution of liquid bromine in carbon tetrachloride. The molar ratio of salicylaldehyde to bromine should be 1:2 to 1:3.

-

Slowly add the bromine solution dropwise to the salicylaldehyde solution while stirring continuously.

-

Continue to stir the reaction mixture for 1-2 hours at room temperature.

-

After the reaction is complete, filter the mixture to collect the solid product.

-

Wash the collected white powder with anhydrous ethanol.

-

Recrystallize the product from anhydrous ethanol to obtain pure this compound crystals.

-

Dry the crystals. A yield of approximately 76.9% can be expected.

Synthesis of a this compound-derived Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and 2-amino-2-methyl-1,3-propanediol (B94268), which has been investigated for its antitumor activity.

Materials:

-

This compound (2.01 g)

-

2-amino-2-methyl-1,3-propanediol (1.051 g)

-

Anhydrous ethanol (25 ml total)

-

Three-necked flask

-

Heating mantle with stirrer

-

Water bath

-

Reflux condenser

Procedure:

-

Place 2.01 g of this compound into a three-necked flask.

-

Add 15 ml of anhydrous ethanol and heat the mixture with stirring until the solid is completely dissolved.

-

Add 1.051 g of 2-amino-2-methyl-1,3-propanediol to the flask, followed by an additional 10 ml of anhydrous ethanol.

-

Heat the reaction mixture in a water bath to a temperature of 65°C and maintain it at reflux with continuous stirring for approximately 120 minutes.

-

After the reflux period, allow the solution to cool to room temperature.

-

Let the solution stand for 3 days to allow for natural volatilization and crystallization.

-

Collect the resulting yellow, blocky crystals of the this compound Schiff base.

Applications in Research and Drug Development

This compound serves as a versatile starting material for the synthesis of a wide range of organic molecules. A significant area of its application is in the preparation of Schiff bases and their metal complexes, which have been explored for their potential biological activities.

Derivatives of this compound have been shown to exhibit promising antiproliferative effects. For instance, Gallium(III) complexes of Schiff bases derived from this compound have been synthesized and evaluated for their cytotoxic activity against human leukemia cell lines, such as HL-60 and SKW-3.[1] The presence of the bromine atom in the salicylaldehyde moiety is often associated with enhanced bioactivity of the resulting compounds.[1]

The general workflow for the synthesis and biological evaluation of such compounds is depicted in the following diagram.

This workflow illustrates the logical progression from the initial reactants to the synthesis of a metal-Schiff base complex and its subsequent testing for antiproliferative activity using a standard in vitro assay. This represents a common strategy in the early stages of drug discovery where this compound can serve as a key molecular scaffold.

References

Reactivity of the Aldehyde Group in 5-Bromosalicylaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromosalicylaldehyde is a versatile synthetic intermediate widely utilized in the pharmaceutical, fragrance, and dye industries.[1][2] Its chemical behavior is characterized by the interplay of the hydroxyl and aldehyde functionalities, further modulated by the presence of a bromine atom on the aromatic ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, with a focus on its electronic properties, common reactions, and synthetic applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 5-bromo-2-hydroxybenzaldehyde, is a crystalline solid that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1][2] The reactivity of its aldehyde group is of particular interest, as it readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electronic landscape of the molecule, shaped by the ortho-hydroxyl group and the para-bromine atom relative to the aldehyde, dictates its reactivity profile.

Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl group (-OH) at the ortho position is an activating group, donating electron density to the ring through a positive mesomeric effect (+M). Conversely, the aldehyde group (-CHO) and the bromine atom (-Br) are deactivating groups, withdrawing electron density through negative inductive (-I) and, for the aldehyde, negative mesomeric (-M) effects.[3]

The bromine atom is positioned para to the aldehyde group and meta to the hydroxyl group.[3] Its strong electron-withdrawing inductive effect (-I) at the para position significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group in this compound more susceptible to nucleophilic attack compared to its 4-bromo isomer, where the bromine atom's influence on the aldehyde is less direct.[3] Consequently, for reactions requiring rapid carbon-carbon bond formation at the aldehyde, such as condensations or additions, this compound is the superior starting material.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in this compound allows it to undergo a variety of important chemical transformations. The most common and synthetically useful reactions are detailed below.

Schiff Base Formation

The condensation of this compound with primary amines is a facile and high-yielding reaction that produces Schiff bases (imines). These compounds are valuable ligands in coordination chemistry and serve as intermediates in the synthesis of various biologically active molecules.[4][5][6]

Experimental Protocol: Synthesis of a Schiff Base from this compound and 4-Aminobenzoic Acid [7]

-

Materials:

-

This compound (5 mmol)

-

4-Aminobenzoic acid (5 mmol)

-

Methanol (40 mL total)

-

Diethyl ether

-

-

Procedure:

-

Dissolve this compound (5 mmol) in 25 mL of methanol.

-

In a separate flask, dissolve 4-aminobenzoic acid (5 mmol) in 15 mL of methanol.

-

Add the this compound solution to the 4-aminobenzoic acid solution at room temperature with stirring.

-

A yellow precipitate of the Schiff base will form within one minute.

-

Isolate the product by filtration.

-

Wash the precipitate with acetone and then with diethyl ether.

-

Single crystals can be obtained by recrystallization from 1,4-dioxane.

-

-

Yield: 85%[7]

Caption: Schiff Base Formation from this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. Due to its activated aldehyde group, this compound readily undergoes this reaction with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686). This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine (B6355638) (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or under gentle reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically a few hours), quench the reaction.

-

Isolate the crude product by filtration or extraction.

-

Dry the isolated product. A higher yield is expected compared to the 4-bromo isomer under identical conditions.

-

References

- 1. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR [m.chemicalbook.com]

- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Gallium (III) Complexes with this compound Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity | MDPI [mdpi.com]

- 7. 5-BROMO-2-METHOXYBENZYL ALCOHOL(80866-82-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Electrophilicity of 5-Bromosalicylaldehyde's Carbonyl Carbon

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromosalicylaldehyde is a versatile chemical intermediate widely utilized in the pharmaceutical, fragrance, and dye industries.[1] Its chemical behavior is significantly influenced by the electrophilic nature of its carbonyl carbon. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by theoretical and comparative data. It also outlines experimental protocols for its characterization and presents a visual representation of the underlying electronic effects.

Introduction to this compound

This compound, with the chemical formula C₇H₅BrO₂, is an aromatic aldehyde featuring a bromine atom and a hydroxyl group on the benzene (B151609) ring.[2] This substitution pattern imparts a high degree of reactivity, making it a valuable precursor in the synthesis of more complex organic molecules, including Schiff base ligands and various active pharmaceutical ingredients (APIs).[1][2] The reactivity of the aldehyde group is a key determinant of its utility in these synthetic pathways.

The Electrophilic Nature of the Carbonyl Carbon

The carbon atom of the carbonyl group (C=O) in an aldehyde is inherently electrophilic due to the high electronegativity of the oxygen atom, which polarizes the double bond, creating a partial positive charge on the carbon.[3][4] The magnitude of this partial positive charge, and thus the electrophilicity, is modulated by the electronic effects of other substituents on the aromatic ring.

In this compound, the electrophilicity of the carbonyl carbon is significantly enhanced by the substituent effects. The bromine atom at position 5 is para to the aldehyde group, while the hydroxyl group at position 2 is ortho.[5]

-

Inductive Effect (-I): Both the bromine atom and the hydroxyl group are more electronegative than carbon and exert an electron-withdrawing inductive effect, which pulls electron density away from the ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon.

-

Mesomeric Effect (-M/+M): The aldehyde group itself is a deactivating group with a -M effect. The bromine atom, while having a -I effect, exhibits a +M (mesomeric) or resonance effect, which can donate electron density to the ring. However, its -I effect is generally considered to be more dominant in influencing reactivity at the para position. The hydroxyl group has a strong +M effect.

Crucially, the bromine atom is positioned para to the deactivating aldehyde group and meta to the activating hydroxyl group. This specific arrangement results in the bromine atom's electron-withdrawing inductive effect having a more direct influence on the aldehyde functionality, leading to a more electrophilic and reactive carbonyl carbon compared to its isomers, such as 4-bromosalicylaldehyde.[5]

Visualization of Electronic Effects

The interplay of inductive and mesomeric effects that enhance the electrophilicity of the carbonyl carbon in this compound can be visualized as follows:

Caption: Diagram of electronic effects on carbonyl carbon electrophilicity.

Quantitative and Comparative Data

| Parameter | Value/Observation | Significance | Reference |

| Reactivity Comparison | Higher reactivity than 4-bromo-2-hydroxybenzaldehyde | The para-position of the bromine to the aldehyde group enhances its electrophilicity. | [5] |

| Electrophilicity Index (ω) | Can be calculated via DFT | A higher electrophilicity index indicates greater reactivity towards nucleophiles. | [6][7] |

| 1H NMR | Aldehyde proton chemical shift (δ) | The chemical shift of the aldehyde proton can be indicative of the electronic environment of the carbonyl group. | [8] |

| IR Spectroscopy | C=O stretching frequency (ν) | A higher stretching frequency can correlate with increased bond order and electrophilicity. | [9][10] |

Experimental Protocols for Electrophilicity Determination

The electrophilicity of an aldehyde can be experimentally assessed through kinetic studies of its reactions with nucleophiles or reducing agents. A common approach involves monitoring the reaction rate under controlled conditions.

Kinetic Analysis of Reduction by Sodium Borohydride (B1222165)

This protocol outlines a general method for comparing the electrophilicity of different aldehydes by measuring their rate of reduction with sodium borohydride (NaBH₄).

Objective: To determine the relative rate of reduction of this compound, which serves as a proxy for the electrophilicity of its carbonyl carbon.

Materials:

-

This compound

-

A reference aldehyde (e.g., benzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

UV-Vis Spectrophotometer

-

Thermostated cuvette holder

-

Standard laboratory glassware

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of known concentrations of this compound and the reference aldehyde in anhydrous ethanol.

-

Prepare a fresh stock solution of NaBH₄ in anhydrous ethanol.

-

-

Kinetic Measurement:

-

Set the UV-Vis spectrophotometer to a wavelength where the aldehyde has a strong absorbance, and the corresponding alcohol product has minimal absorbance.

-

Equilibrate a cuvette containing the aldehyde solution in the thermostated cell holder to the desired reaction temperature (e.g., 25 °C).

-

Initiate the reaction by adding a specific volume of the NaBH₄ solution to the cuvette.

-

Immediately begin recording the absorbance at regular time intervals.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

-

Assuming pseudo-first-order kinetics with respect to the aldehyde (if NaBH₄ is in large excess), the rate constant (k) can be calculated.

-

Compare the rate constants obtained for this compound and the reference aldehyde under identical conditions. A higher rate constant for this compound indicates greater electrophilicity of its carbonyl carbon.

-

Experimental Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound(1761-61-1) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

Potential Research Areas Using 5-Bromosalicylaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromosalicylaldehyde, a halogenated derivative of salicylaldehyde (B1680747), serves as a versatile precursor in the synthesis of a wide array of organic compounds with significant potential in medicinal chemistry, materials science, and catalysis. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, allows for diverse chemical modifications, leading to the development of novel Schiff bases, metal complexes, and fluorescent probes. This technical guide explores the burgeoning research areas centered around this compound, providing a comprehensive overview of its synthetic derivatization, key applications, and detailed experimental protocols. Particular emphasis is placed on its utility in the design of anticancer and antimicrobial agents, as well as in the creation of advanced functional materials. This document aims to be a foundational resource for researchers seeking to harness the potential of this valuable chemical intermediate.

Introduction

This compound (CAS No: 1761-61-1) is a crystalline solid that has garnered considerable attention in the scientific community due to its facile derivatization and the diverse biological and photophysical properties of its derivatives.[1][2] The presence of the bromine atom at the 5-position of the salicylaldehyde scaffold significantly influences the electronic properties of the molecule, enhancing the bioactivity of its subsequent derivatives.[3] This guide will delve into the primary research domains where this compound is making a notable impact.

Key Research Areas and Applications

The versatility of this compound has led to its application in several cutting-edge research areas:

Medicinal Chemistry

The most prominent application of this compound lies in the synthesis of Schiff bases and their metal complexes, which have demonstrated a broad spectrum of pharmacological activities.

-

Anticancer Agents: Schiff base derivatives of this compound and their metal complexes have exhibited potent cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanism of action often involves the induction of apoptosis through various signaling pathways. Some salicylaldehyde derivatives have been shown to inhibit critical pathways like the PI3K/AKT/mTOR signaling cascade.[5][6]

-

Antimicrobial Agents: These compounds have also been investigated for their antibacterial and antifungal properties.[4][7] The chelation of the Schiff base ligands with metal ions often enhances their antimicrobial efficacy.

Materials Science

The unique photophysical properties of this compound derivatives make them valuable in the development of advanced materials.

-

Fluorescent Probes: Schiff bases derived from this compound can act as selective and sensitive fluorescent sensors for the detection of various metal ions.[8][9][10]

-

Nanocomposites: this compound has been used to modify silica (B1680970) nanoparticles, creating nanocomposites with enhanced capabilities for the removal and preconcentration of heavy metal ions from various media.[11]

Catalysis

Metal complexes of Schiff bases derived from this compound are being explored as catalysts in various organic transformations. The ability to tune the electronic and steric properties of the ligand allows for the optimization of catalytic activity and selectivity.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological data for a selection of this compound derivatives.

Table 1: Anticancer Activity (IC50 Values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-4-hydroxybenzoylhydrazone (H₂L¹) | HL-60 (Leukemia) | 3.14 | [3] |

| SKW-3 (Leukemia) | 3.02 | [3] | |

| Gallium(III) complex of H₂L¹ | HL-60 (Leukemia) | 1.31 | [3] |

| SKW-3 (Leukemia) | 1.14 | [3] | |

| Pr³⁺ complex of this compound-furan-2-yl-methanamine Schiff base | HeLa (Cervical Cancer) | - | [4] |

| MCF-7 (Breast Cancer) | - | [4] |

Note: Specific IC50 values for the Pr³⁺ complex were not provided in the source material, but the complex was reported to have good biological efficacy.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound | E. coli | 125 | [12] |

| S. aureus | - | [12] | |

| N-(5-bromo-2-hydroxybenzylidene) para-toluidine | E. coli | - | [12] |

| S. aureus | - | [12] | |

| 5-Bromosalicylidene-4-nitroaniline Cobalt(II) complex | E. coli | - | [13] |

| S. aureus | - | [13] | |

| L. monocytogenes | - | [13] | |

| 5-Bromosalicylidene thiosemicarbazone Copper(II) complex (5-BrCuSALTSC) | S. aureus | - | [14] |

| E. coli | - | [14] |

Note: The specific MIC values from the referenced literature were presented as zones of inhibition or ranges, which have been noted here. For detailed quantitative data, please refer to the original publications.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of a this compound Schiff Base

Synthesis of this compound-4-hydroxybenzoylhydrazone: [3]

-

Dissolve this compound (2.01 g, 0.01 mol) in 30 mL of 96% ethanol (B145695).

-

In a separate flask, dissolve 4-hydroxybenzhydrazide (B196067) (1.52 g, 0.01 mol) in 80 mL of 50% aqueous ethanol.

-

Add the this compound solution to the hydrazide solution with stirring.

-

Continue stirring the mixture for 30 minutes. A white precipitate will form.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the final Schiff base.

Synthesis of a Metal Complex of a this compound Schiff Base

Synthesis of a Gallium(III) Complex: [3]

-

Prepare the Schiff base ligand (e.g., this compound-4-hydroxybenzoylhydrazone) as described in section 4.1.

-

Dissolve the Schiff base (0.02 mol) in hot ethanol.

-

Dissolve gallium(III) nitrate (B79036) (0.01 mol) in ethanol.

-

Slowly add the metal salt solution to the hot ligand solution with vigorous stirring.

-

Reflux the resulting mixture for 5-6 hours.

-

Cool the solution to room temperature to allow the complex to precipitate.

-

Collect the solid product by filtration, wash with ethanol, and dry.

Antimicrobial Activity Assay

Disk Diffusion Method: [13]

-

Prepare Mueller-Hinton agar (B569324) plates.

-

Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs onto the inoculated agar surface.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity Assay

MTT Assay for Cytotoxicity: [3]

-

Seed cancer cells (e.g., HL-60, SKW-3) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Signaling Pathways in Cancer

Experimental Workflow: Synthesis and Characterization

Logical Relationship: Fluorescent Metal Ion Detection

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in chemical synthesis. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. The exploration of their mechanisms of action, including the modulation of specific signaling pathways, is a key area for future research. In materials science, the design of novel fluorescent probes and functional nanocomposites based on this compound continues to be a promising avenue. Furthermore, the catalytic applications of its metal complexes are still relatively underexplored and warrant further investigation. As synthetic methodologies become more advanced and our understanding of the structure-activity relationships of these compounds deepens, it is anticipated that this compound will continue to be a cornerstone for innovation in both academic and industrial research.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity [mdpi.com]

- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Schiff Bases Using 5-Bromosalicylaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 5-bromosalicylaldehyde are a versatile class of organic compounds characterized by an azomethine (-C=N-) group. The presence of the bromine atom and the hydroxyl group on the salicylaldehyde (B1680747) ring significantly influences their chemical properties and biological activities.[1] These compounds and their metal complexes have garnered considerable interest in medicinal and materials chemistry due to their wide range of applications, including antimicrobial, anticancer, and fluorescent sensing capabilities.[2][3][4] The ease of their synthesis and the ability to introduce diverse functionalities by varying the amine component make them attractive targets for drug discovery and sensor development.[5][6] This document provides detailed protocols for the synthesis of Schiff bases from this compound and their subsequent application in biological and sensing assays.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The general reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule.[6] The reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent, such as ethanol (B145695), under reflux conditions.[7]

General Synthetic Workflow

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and a Substituted Amine

This protocol is a general method adaptable for various primary amines.

-

Materials:

-

This compound

-

Primary amine (e.g., 4,6-Dinitro-2-aminobenzothiazole, carbohydrazide (B1668358), 2-amino-2-methyl-1,3-propanediol)[2][7][8]

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, ether)[5]

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

-

Add the amine solution to the aldehyde solution dropwise while stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

-

Attach a reflux condenser and heat the mixture to reflux at a temperature of 60-70°C for 1.5 to 6 hours.[2][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.[5][7]

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or ether.[5]

-

Dry the purified crystals in a vacuum desiccator.

-

Protocol 2: Synthesis of Metal Complexes of Schiff Bases

-

Materials:

-

Synthesized Schiff base ligand

-

Metal acetate (B1210297) or nitrate (B79036) salt (e.g., Ni(II), Zn(II), Cu(II), Pr(III))[2][3]

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve the Schiff base ligand (2 equivalents) in hot ethanol.

-

In a separate flask, dissolve the metal salt (1 equivalent) in hot ethanol.

-

Slowly add the metal salt solution to the ligand solution with vigorous stirring.

-

Reflux the resulting mixture for 5-6 hours.[2]

-

Cool the solution to room temperature, allowing the metal complex to precipitate.

-

Filter the solid complex, wash with ethanol, and dry.

-

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases and their metal complexes should be confirmed using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N) by the appearance of a characteristic absorption band, typically in the range of 1609–1617 cm⁻¹.[1]

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton signal is a key indicator of Schiff base formation.[2]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[9]

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.

Applications and Protocols

Antimicrobial Activity

Schiff bases of this compound and their metal complexes have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[2][10][11]

Protocol: Disc Diffusion Assay for Antibacterial Screening [2]

-

Materials:

-

Synthesized Schiff base or metal complex

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar (B569324) plates

-

Sterile paper discs

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Standard antibiotic (e.g., Kanamycin) as a positive control

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Impregnate sterile paper discs with a known concentration of the test compound solution.

-

Prepare a bacterial lawn by spreading a standardized inoculum of the test microorganism onto the surface of a nutrient agar plate.

-

Place the impregnated discs on the agar surface. A disc with DMSO alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

-

Table 1: Antibacterial Activity of a this compound Schiff Base and its Metal Complexes [2]

| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Salmonella enterica (Zone of Inhibition, mm) | Klebsiella pneumoniae (Zone of Inhibition, mm) |

| Schiff Base (L1) | 10 | 12 | 11 | 9 |

| Ni(II) Complex | 18 | 20 | 17 | 19 |

| Zn(II) Complex | 19 | 21 | 18 | 20 |

L1: (E)-4-bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol

Anticancer Activity

These compounds have also been investigated for their cytotoxic effects against various cancer cell lines.[1][3][12] The MTT assay is a common method to assess the in vitro anticancer activity.

Protocol: MTT Assay for Cytotoxicity [1]

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Normal cell line (for selectivity)

-

Synthesized Schiff base derivatives

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

CO₂ incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.